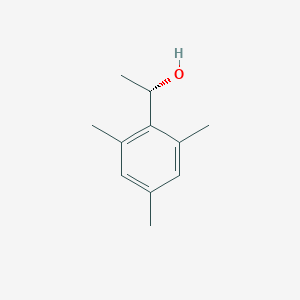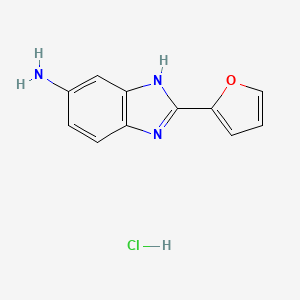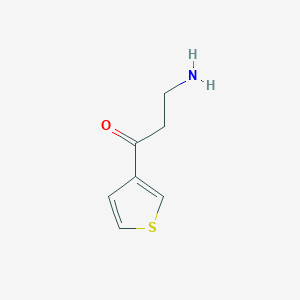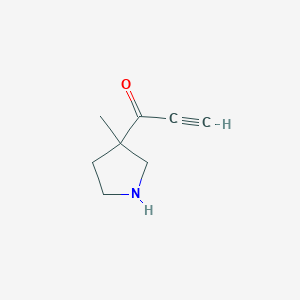
1-(2-Aminocyclopentyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminocyclopentyl)butan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is characterized by a cyclopentane ring substituted with an amino group and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminocyclopentyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminocyclopentyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: N-substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminocyclopentyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminocyclopentyl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Aminocyclopentyl)ethan-1-one
- 1-(2-Aminocyclopentyl)propan-1-one
- 1-(2-Aminocyclopentyl)pentan-1-one
Comparison: 1-(2-Aminocyclopentyl)butan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(2-aminocyclopentyl)butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(11)7-5-3-6-8(7)10/h7-8H,2-6,10H2,1H3 |
Clave InChI |
ZNDDPKYDKJQBHV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1CCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
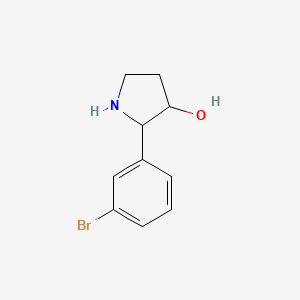
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
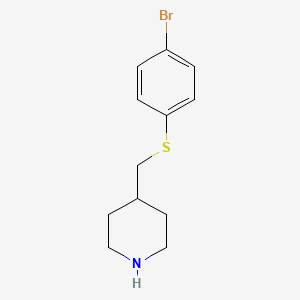
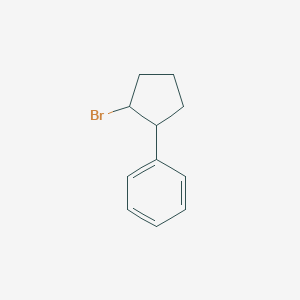
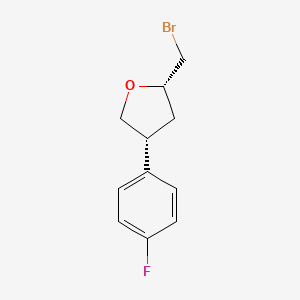
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
